

Bayogenin molecular docking BRCA2

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Compound Focus: Bayogenin

CAS No.: 6989-24-8

Cat. No.: S647628

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Experimental Data Summary

The following table summarizes the key quantitative findings from the molecular docking and dynamics simulations for **Bayogenin** compared to a standard drug [1] [2].

Compound Name	Target Protein	Binding Affinity (kcal/mol)	Reference Ligand	Molecular Dynamics Simulation Stability
Bayogenin	BRCA2 (PDB ID: 3EU7)	-9.3	Olaparib	Stable over 200 ns
Bayogenin	PALB2 (PDB ID: 2W18)	-8.7	Olaparib	Stable over 200 ns
Olaparib (FDA-approved)	BRCA2	Not explicitly stated (inferior to Bayogenin)	-	-

Protocol for In-silico Evaluation of Bayogenin-BRCA2 Interaction

This protocol details the computational workflow used to assess **Bayogenin's** binding to BRCA2, from initial compound screening to final validation [2].

1. Ligand Selection and Preparation

- **Source:** **Bayogenin** was identified from a library of 300 phytochemicals sourced from the **IMPAT 2.0** database of Indian medicinal plants [2].
- **Screening:** The initial library was screened using **SwissADME** and **Protox-II** tools to evaluate pharmacokinetic (ADMET) properties and toxicity, filtering it down to 83 promising candidates with favorable drug-likeness and low toxicity profiles [2].
- **Preparation:** The 3D structure of **Bayogenin** was retrieved from **PubChem** in SDF format. The structure was then prepared and energy-minimized using the **MMFF94 force field** for 1000 steps with the **OpenBabel 3.3.1** tool to ensure a stable starting conformation for docking [2].

2. Protein Target Preparation

- **Selection:** The crystal structure of the BRCA2 protein (specifically, a DNA-binding domain fragment) was retrieved from the Protein Data Bank using **PDB ID: 3EU7** [2].
- **Pre-processing:** The protein structure was prepared using **AutoDockTools 4.2.6**. This involved removing all water molecules and heteroatoms, followed by adding **Kollman charges** and **polar hydrogen atoms** [2].
- **Active Site Prediction:** The binding site on BRCA2 was predicted using the **ProteinPlus** webserver to define the grid coordinates for molecular docking [2].

3. Molecular Docking

- **Software:** Docking was performed using **AutoDock 4.2.6** [2].
- **Grid Setup:** A grid box was created to encompass the predicted active site residues. The exact dimensions and coordinates should be taken from the original study's supplementary materials for reproduction [2].
- **Execution:** The prepared **Bayogenin** ligand was docked into the grid box on the prepared BRCA2 protein. The algorithm evaluates multiple conformational poses and reports the binding energy (in kcal/mol). The pose with the most favorable (most negative) score, **-9.3 kcal/mol** for **Bayogenin-BRCA2**, is selected [1] [2].

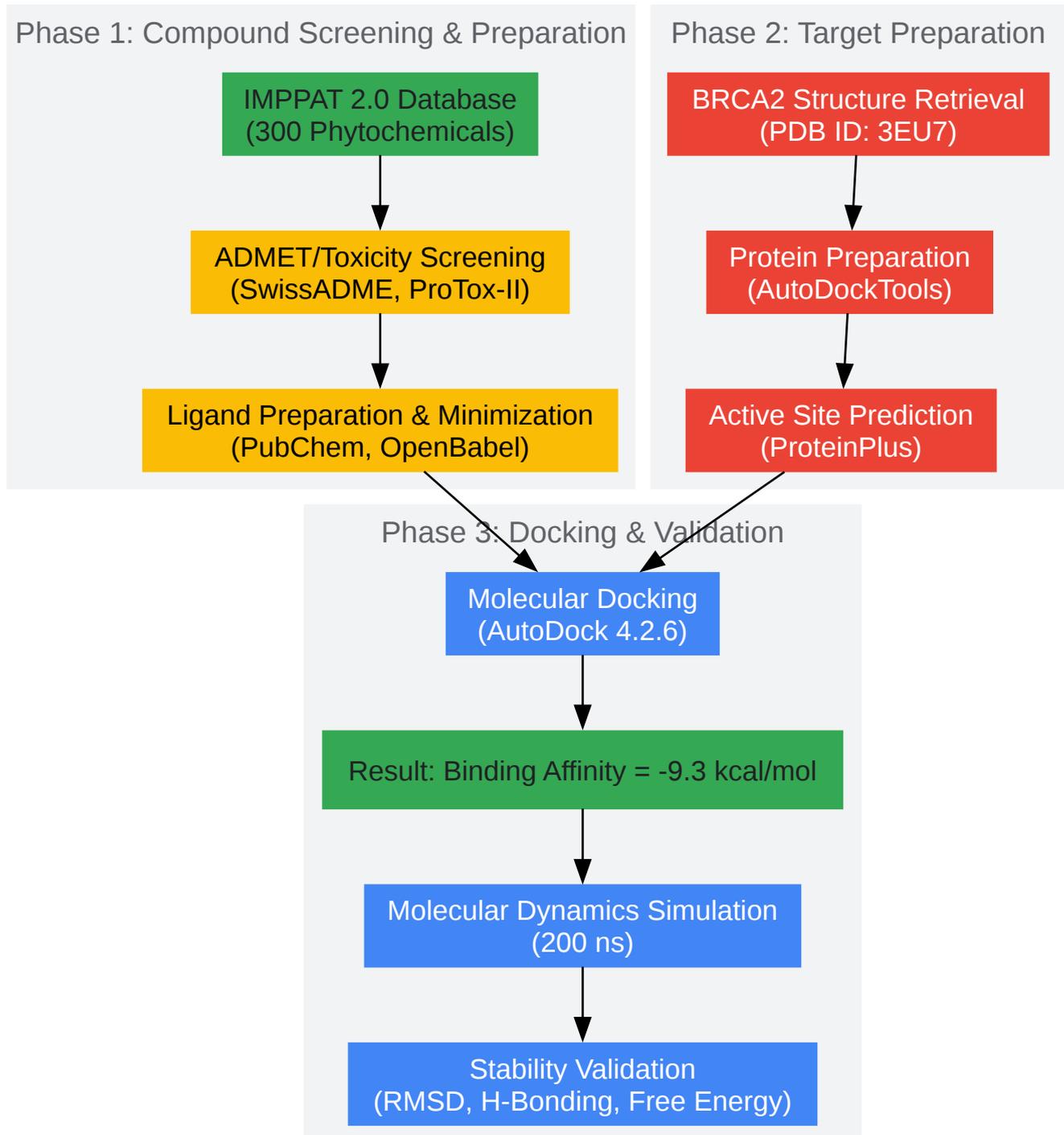
4. Validation via Molecular Dynamics (MD) Simulation

- **Purpose:** To confirm that the docked complex is stable under conditions that mimic a physiological environment [1] [2].
- **Protocol:** The top-ranking docked complex (**Bayogenin-BRCA2**) was subjected to a **200 nanosecond (ns)** MD simulation.
- **Analysis:** The stability of the complex was assessed by monitoring key parameters over the simulation time, including:

- **Root Mean Square Deviation (RMSD):** Measures the average change in displacement of protein/ligand atoms, indicating structural stability.
- **Hydrogen Bonding:** Tracks the formation and persistence of hydrogen bonds between **Bayogenin** and BRCA2.
- **Free Energy Profiles:** Calculates the binding free energy, confirming the affinity predicted by docking. The study reported that all these metrics demonstrated a stable interaction for the **Bayogenin**-BRCA2 complex throughout the 200 ns simulation [1] [2].

The workflow for this protocol is visualized in the following diagram:

In-silico Evaluation Workflow (From Screening to Validation)



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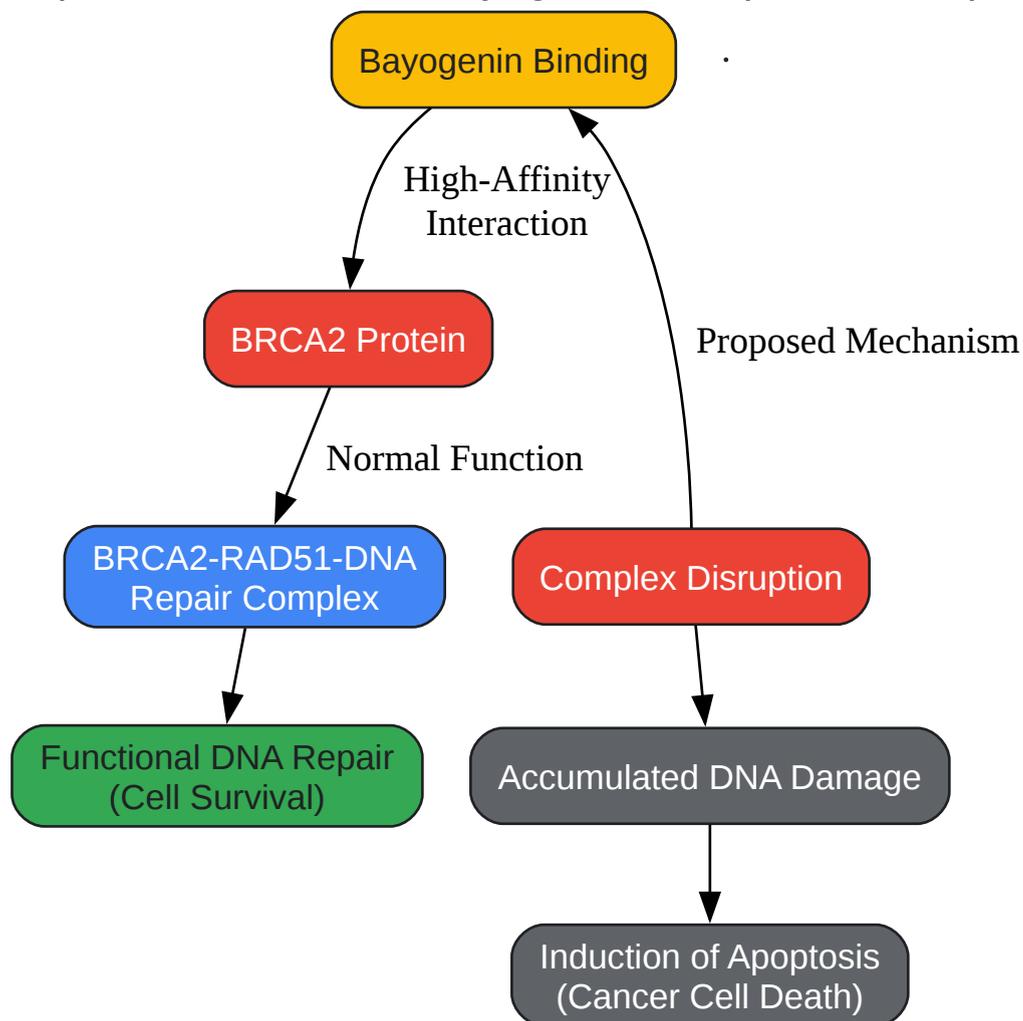
Biological Rationale & Pathway

The therapeutic strategy behind targeting BRCA2 with **Bayogenin** is rooted in disrupting a critical DNA repair pathway in cancer cells.

- **BRCA2's Role in DNA Repair:** The BRCA2 protein plays an indispensable role in **homologous recombination (HR)**, a high-fidelity pathway for repairing DNA double-strand breaks. It facilitates this by loading the **RAD51 recombinase** onto single-stranded DNA, which is essential for the repair process [3].
- **Synthetic Lethality in TNBC:** In many TNBCs, especially those with BRCA mutations, the HR pathway is already compromised. Inhibiting the remaining BRCA2 function creates a state of "synthetic lethality," where the simultaneous disruption of two repair mechanisms (the inherited mutation and the pharmacological inhibition) becomes fatal to the cancer cell, while sparing healthy cells with one functional pathway [1].
- **Bayogenin's Proposed Mechanism:** While the exact binding site is a key finding of the docking study, the profound implication is that by binding strongly to BRCA2, **Bayogenin is predicted to disrupt its interaction with RAD51**. This prevents the formation of the repair complex, leading to an accumulation of unrepaired DNA damage and ultimately, **apoptosis (programmed cell death)** in the cancer cells [1] [2] [3].

This proposed mechanism of action is summarized in the pathway diagram below.

Proposed Mechanism: Bayogenin Disrupts DNA Repair



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Research Implications & Notes for Application

- **Multi-Target Potential:** **Bayogenin** also showed high binding affinity for **PALB2** (-8.7 kcal/mol), another critical protein in the BRCA2-RAD51 DNA repair complex. This suggests **Bayogenin** may act as a **multi-targeted agent**, potentially enhancing its efficacy against the complex pathology of TNBC [1] [2].
- **Translational Gap:** These compelling *in-silico* results require validation in *in-vitro* (cell-based) and *in-vivo* (animal model) experiments to confirm efficacy and safety before any clinical application [1].
- **Broader Context:** This research is part of a growing field focused on classifying BRCA2 variants [4] and discovering natural compounds that can target them, offering new avenues for therapy, especially in populations with a high prevalence of TNBC [1] [2].

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